N-(2,3-DICHLOROPHENYL)-N'-(2-PYRIDYLMETHYL)UREA
Description
N-(2,3-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure features a urea moiety linked to a dichlorophenyl group and a pyridylmethyl group, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-5-3-6-11(12(10)15)18-13(19)17-8-9-4-1-2-7-16-9/h1-7H,8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXALMNQQXCXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA typically involves the reaction of 2,3-dichloroaniline with 2-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2,3-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Scientific Research Applications
N-(2,3-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA
- N-(2,3-DICHLOROPHENYL)-N’-(3-PYRIDYLMETHYL)UREA
- N-(2,3-DICHLOROPHENYL)-N’-(2-THIAZOLYLMETHYL)UREA
Uniqueness
N-(2,3-DICHLOROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA is unique due to its specific substitution pattern on the phenyl and pyridyl rings, which can influence its reactivity and biological activity. The presence of two chlorine atoms on the phenyl ring and the pyridylmethyl group provides distinct chemical properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
